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This guide provides an objective comparison of an orally administered taxane therapeutic,
using Modra Pharmaceuticals' ModraDoc006/r as a primary example, against the current
standard of care, intravenous (V) docetaxel. The aim is to furnish researchers, scientists, and
drug development professionals with a comprehensive overview supported by experimental
data, detailed methodologies, and visual representations of key biological and experimental
processes.

Introduction

Docetaxel is a widely used chemotherapeutic agent belonging to the taxane class of drugs.[1] It
is a cornerstone in the treatment of various solid tumors, including prostate, breast, and non-
small cell lung cancer.[1][2] Traditionally, docetaxel is administered intravenously due to its low
oral bioavailability, which is attributed to efflux by the P-glycoprotein (P-gp) pump in the
intestine and first-pass metabolism by CYP3A4 enzymes.[3][4] The intravenous formulation,
however, is associated with significant side effects, some of which are linked to the high initial
plasma concentrations and the excipients used, such as polysorbate 80.[1][4]

To mitigate these challenges, oral formulations of docetaxel are in development. This guide
focuses on ModraDoc006/r, an oral formulation of docetaxel co-administered with ritonavir.[1]
[5] Ritonavir acts as a "booster" by inhibiting CYP3A4 and P-gp, thereby increasing the oral
bioavailability of docetaxel.[6][7] This approach aims to offer a more convenient, better-
tolerated, and potentially equally effective alternative to IV docetaxel.
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Mechanism of Action: Docetaxel

Docetaxel's therapeutic effect is achieved by disrupting the normal function of microtubules,
which are essential for cell division.[8] It binds to microtubules, stabilizing them and preventing
their depolymerization.[8] This action inhibits mitotic spindle assembly, leading to a blockage of
the mitotic phase of the cell cycle and ultimately inducing cell death (apoptosis).[8]
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Mechanism of action of Docetaxel.

Comparative Clinical Data: Oral ModraDoc006/r vs.
IV Docetaxel

The following tables summarize quantitative data from a Phase Ilb clinical trial comparing
ModraDoc006/r with IV docetaxel in patients with metastatic castration-resistant prostate
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cancer (nCRPC).[5][9]

Table 1: Efficacy Comparison

ModraDoc006/r (20-20/200-

Endpoint IV Docetaxel (75 mg/m?)
100mg)

Overall Response Rate (ORR)  38.9% 28.6%

Prostate-Specific Antigen
48% 50%

(PSA) Response

Median Radiographic

Progression-Free Survival 9.5 months 11.1 months

(rPFS)

Data sourced from a Phase Ilb randomized trial in mCRPC patients.[5][10]

ble 2: Saf | Tolerability ¢ .

Adverse Event (All Grades)

ModraDoc006/r (20-20/200-
100mg)

IV Docetaxel (75 mg/m?)

Neutropenia

0%

26% (19% =G3)

Anemia 0% 16%

Neuropathy 9.7% (G1 only) 29.1% (9.7% G1, 19.4% G2)
Alopecia 22.6% (16.1% G1, 6.5% G2) 42% (22.6% G1, 19.4% G2)
Diarrhea 32% (3% =G3) 29%

Nausea 29% 13%

Stomatitis 3% (G3) 13% (3% =G3)

Data reflects the lower dose cohort of the Phase llb trial, which was selected for future studies.

[5]°]

Experimental Protocols
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The data presented above was generated from a randomized, open-label Phase 1lb clinical trial
(NCT04028388).[9]

Objective: To compare the efficacy and safety of oral ModraDoc006/r with intravenous
docetaxel in patients with metastatic castration-resistant prostate cancer (NCRPC).

Patient Population: Eligible participants included patients with mCRPC, a performance status of
0-1, and no prior chemotherapy for mCRPC.[9]

Treatment Arms:

e Oral Arm: Patients received ModraDoc006/r in a bi-daily weekly schedule. The initial dosing
was 30mg ModraDoc006 with 200mg ritonavir in the morning and 20mg ModraDoc006 with
100mg ritonavir in the evening (30-20/200-100 mg). This was later amended to a lower dose
of 20mg ModraDoc006 with 200mg ritonavir in the morning and 20mg ModraDoc006 with
100mg ritonavir in the evening (20-20/200-100 mg) to improve tolerability.[6][10] All patients
also received 5mg of oral prednisone twice daily.[6]

o Intravenous Arm: Patients received the standard-of-care IV docetaxel at a dose of 75 mg/m?
every 3 weeks.[5] All patients also received 5mg of oral prednisone twice daily.[6]

Primary Endpoint: Radiographic progression-free survival (rPFS) as per PCWG-3 criteria.[9]

Secondary Endpoints: Included Overall Response Rate (ORR), PSA-PFS, time to skeletal-
related events, disease control rate, duration of response, and safety assessments.[9]
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Simplified workflow of the Phase 1lb clinical trial.

Discussion and Conclusion

The independent validation of oral taxane formulations like ModraDoc006/r demonstrates a
significant step towards improving the therapeutic window of docetaxel. The clinical data
suggests that the oral formulation, when co-administered with a booster, can achieve
comparable efficacy to IV docetaxel in terms of overall response and PSA response in mCRPC
patients.[5][10]
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Notably, the safety profile of oral ModraDoc006/r appears to be more favorable, with a
significant reduction in hematological toxicities such as neutropenia, as well as lower
incidences of neuropathy and alopecia.[5][9] While gastrointestinal side effects like diarrhea
and nausea were slightly more frequent with the oral formulation, they were predominantly
mild.[6]

The convenience of an oral, at-home treatment presents a substantial quality of life
improvement for patients, reducing the burden of frequent hospital visits for infusions.[6]

In conclusion, the independent clinical validation of boosted oral docetaxel formulations
indicates a promising alternative to intravenous administration. The improved safety profile,
coupled with comparable efficacy, provides a strong rationale for further late-stage clinical
development. For researchers and drug development professionals, this represents a
successful application of pharmacokinetic boosting to overcome the challenges of oral drug
delivery for established and effective chemotherapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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